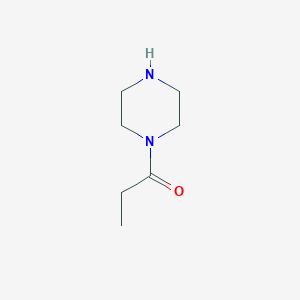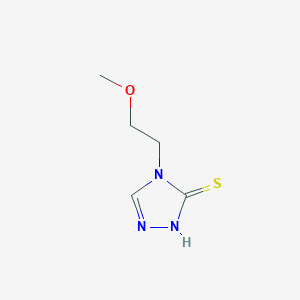
2-クロロ-1-(4-メチルフェニル)-1-プロパノン
概要
説明
2-Chloro-1-(4-methylphenyl)-1-Propanone is an organic compound with the molecular formula C10H11ClO. It is a chlorinated ketone that features a chloro group and a methylphenyl group attached to a propanone backbone. This compound is of interest in various chemical and industrial applications due to its unique reactivity and structural properties .
科学的研究の応用
2-Chloro-1-(4-methylphenyl)-1-Propanone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Employed in the manufacture of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methylphenyl)-1-Propanone typically involves a Friedel-Crafts acylation reaction. One common method is the reaction of 4-methylacetophenone with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired chlorinated ketone .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(4-methylphenyl)-1-Propanone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production with considerations for safety, efficiency, and waste management .
化学反応の分析
Types of Reactions
2-Chloro-1-(4-methylphenyl)-1-Propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as amines or thioethers.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.
作用機序
The mechanism of action of 2-Chloro-1-(4-methylphenyl)-1-Propanone involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electronic effects of the chloro and methylphenyl groups, which modulate its chemical behavior .
類似化合物との比較
Similar Compounds
2-Chloro-1-phenyl-1-Propanone: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.
4-Methylacetophenone: Lacks the chloro group, affecting its chemical behavior and applications.
1-(4-Methylphenyl)-2-propanone: Lacks the chloro group, leading to different reactivity patterns.
Uniqueness
2-Chloro-1-(4-methylphenyl)-1-Propanone is unique due to the presence of both a chloro group and a methylphenyl group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
特性
IUPAC Name |
2-chloro-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMPEHALQVCQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397589 | |
| Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69673-92-3 | |
| Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-1-(4-methylphenyl)-1-Propanone in the synthesis of Loxoprofen Sodium?
A1: 2-Chloro-1-(4-methylphenyl)-1-Propanone serves as a crucial intermediate in the synthesis of Loxoprofen Sodium []. The research paper describes a novel synthetic route for Loxoprofen Sodium, a non-steroidal anti-inflammatory drug (NSAID). This process utilizes 2-Chloro-1-(4-methylphenyl)-1-Propanone as a starting point, which undergoes a series of reactions including ketal formation, hydrolysis, bromination, and coupling with other intermediates to ultimately yield Loxoprofen Sodium. This synthetic strategy offers a potentially more efficient and cost-effective approach compared to previous methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)





![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)
![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)



